molecular formula C18H20N2O5S B2440557 3,4-dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 941178-54-7

3,4-dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2440557
CAS No.: 941178-54-7
M. Wt: 376.43
InChI Key: KCVJOJVSCOLDRM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The pyrrolidine ring is attached to a phenyl group and a benzenesulfonamide group, both of which are substituted with methoxy groups.

Scientific Research Applications

  • Inhibition of Kynurenine 3-Hydroxylase : The compound has been identified as an inhibitor of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases. It has shown efficacy in blocking this enzyme in both rat and gerbil brains after oral administration. This inhibition leads to increased levels of kynurenic acid, which is neuroprotective (Röver et al., 1997).

  • Tryptophan Metabolism in Neurodegeneration : The compound has been studied in the context of regulating tryptophan metabolites to ameliorate neurodegeneration. It was initially believed to be a prodrug for another compound, Ro-61-8048, but later research indicated that it is not a prodrug and does not significantly contribute to Ro-61-8048 concentrations in plasma (Beconi et al., 2012).

  • Photodynamic Therapy for Cancer : This compound has been used in the synthesis of new zinc phthalocyanine derivatives. These derivatives have applications in photodynamic therapy, a treatment for cancer. The compound contributes to the production of singlet oxygen, which is crucial in photodynamic therapy (Pişkin et al., 2020).

  • GPR119 Agonists Discovery and Optimization : The compound has been involved in the discovery and optimization of GPR119 agonists. This is significant for treating metabolic disorders like diabetes, as GPR119 is involved in glucose homeostasis (Yu et al., 2014).

  • Antimycobacterial Activity : Benzenesulfonamides, a class to which this compound belongs, have been synthesized and evaluated for their antimycobacterial activity. This is particularly relevant in the context of tuberculosis treatment (Ghorab et al., 2017).

Properties

IUPAC Name

3,4-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-16-10-9-15(12-17(16)25-2)26(22,23)19-13-5-7-14(8-6-13)20-11-3-4-18(20)21/h5-10,12,19H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVJOJVSCOLDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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